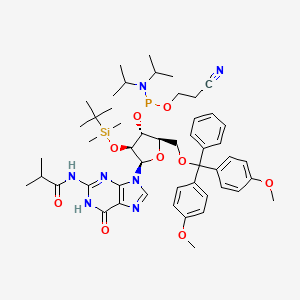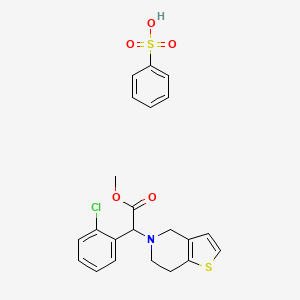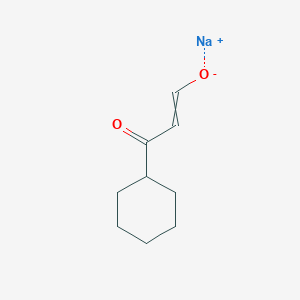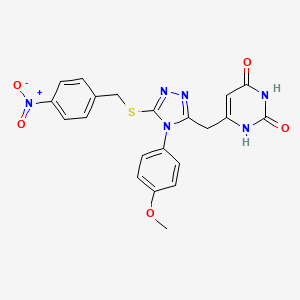![molecular formula C17H17N3O3 B14121788 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole CAS No. 1018126-38-9](/img/structure/B14121788.png)
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamines with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and solvent systems to ensure efficient production. The final product is purified using techniques like recrystallization and chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenoxy and nitro groups can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key functional proteins in bacterial cell division, making it a potential antibacterial agent . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer activity.
4-Benzoylphenoxy-1H-benzimidazole: Studied for its antimicrobial properties.
2-(Substituted-phenyl)benzimidazole: Exhibits a range of biological activities depending on the substituents.
Uniqueness
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole stands out due to its unique combination of functional groups, which confer specific biological activities. Its nitro and phenoxy groups contribute to its antimicrobial and potential anticancer properties, making it a valuable compound for further research and development.
Properties
CAS No. |
1018126-38-9 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C17H17N3O3/c1-10-4-6-14(8-11(10)2)23-12(3)17-18-15-7-5-13(20(21)22)9-16(15)19-17/h4-9,12H,1-3H3,(H,18,19) |
InChI Key |
JYEOVEKRPPXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)
![3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B14121711.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)

![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)




![N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide](/img/structure/B14121751.png)
![8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121773.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
